molecular formula C8H14N2Se B14270508 4-Methyl-5-pentyl-1,2,3-selenadiazole CAS No. 140909-00-8

4-Methyl-5-pentyl-1,2,3-selenadiazole

Cat. No.: B14270508
CAS No.: 140909-00-8
M. Wt: 217.18 g/mol
InChI Key: BFENRRSMJKEFLO-UHFFFAOYSA-N
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Description

4-Methyl-5-pentyl-1,2,3-selenadiazole is an organoselenium compound belonging to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them of significant interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentyl-1,2,3-selenadiazole can be synthesized through a solventless method from the corresponding semicarbazones . This one-step reaction is performed at room temperature and is environmentally friendly. The reaction involves the cyclization of semicarbazones in the presence of selenium dioxide, leading to the formation of the selenadiazole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-pentyl-1,2,3-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.

Major Products:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Substituted selenadiazoles with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-5-pentyl-1,2,3-selenadiazole involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions within cells. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Phenyl-5-propyl-1,2,3-selenadiazole
  • 5-Phenyl-4-methyl-1,2,3-selenadiazole

Comparison: 4-Methyl-5-pentyl-1,2,3-selenadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other selenadiazoles, it may exhibit different antimicrobial and anticancer properties, making it a valuable compound for further research .

Properties

CAS No.

140909-00-8

Molecular Formula

C8H14N2Se

Molecular Weight

217.18 g/mol

IUPAC Name

4-methyl-5-pentylselenadiazole

InChI

InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3

InChI Key

BFENRRSMJKEFLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=N[Se]1)C

Origin of Product

United States

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